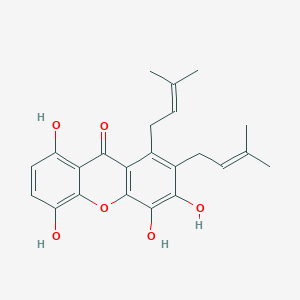

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5,8-tetrahydroxy-1,2-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-14(8-6-12(3)4)19(26)21(28)23-17(13)20(27)18-15(24)9-10-16(25)22(18)29-23/h5-6,9-10,24-26,28H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZLJVCQGYKZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C2=C1C(=O)C3=C(C=CC(=C3O2)O)O)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: A Technical Guide on Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, a prenylated xanthone with notable cytotoxic activities. The primary focus is on its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities. While direct evidence for the specific signaling pathways modulated by this compound is limited, this guide also discusses potential mechanisms of action based on the known activities of structurally related xanthones from the Garcinia genus.

Natural Sources

The principal natural source of this compound is the plant species Garcinia xanthochymus, a member of the Guttiferae family.[1][2] Specifically, this xanthone has been isolated from the twig bark of this plant.[1]

Table 1: Natural Source and Location of this compound

| Parameter | Description |

| Genus | Garcinia |

| Species | xanthochymus |

| Plant Part | Twig Bark |

| Compound Class | Prenylated Xanthone |

Experimental Protocols

Extraction and Fractionation

-

Plant Material Preparation: Air-dry the twig bark of Garcinia xanthochymus at room temperature and then grind it into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with an organic solvent such as methanol or ethanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. The xanthones are typically expected to be in the ethyl acetate fraction.

-

Fraction Concentration: Concentrate each fraction using a rotary evaporator to yield the respective n-hexane, chloroform, and ethyl acetate fractions.

Isolation by Chromatography

-

Column Chromatography: Subject the ethyl acetate fraction, which is expected to be rich in xanthones, to column chromatography over silica gel.

-

Elution Gradient: Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100 can be used.

-

Fraction Collection and Analysis: Collect the eluate in numerous small fractions. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine fractions with similar TLC profiles.

-

Further Purification: Subject the combined fractions containing the compound of interest to further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, to isolate the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed through various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the detailed chemical structure, including the placement of hydroxyl and prenyl groups on the xanthone scaffold.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

References

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of Prenylated Xanthones

For Researchers, Scientists, and Drug Development Professionals

Prenylated xanthones, a class of specialized metabolites, have garnered significant attention within the scientific community for their diverse and promising pharmacological activities. Found in a select group of plants and fungi, these compounds exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Understanding the intricate biosynthetic pathway that leads to their formation is paramount for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the core biosynthetic pathway of prenylated xanthones, detailing the key enzymatic players, their mechanisms, and the experimental protocols to study them.

The Core Biosynthetic Pathway: From Simple Precursors to a Complex Scaffold

The journey to a prenylated xanthone begins with fundamental building blocks derived from primary metabolism. In plants, the biosynthesis of the xanthone core is a hybrid pathway, drawing precursors from both the shikimate and acetate pathways.[1][2]

A. Formation of the Benzophenone Intermediate:

The initial steps involve the convergence of these two pathways to form a key intermediate, a benzophenone derivative. The shikimate pathway provides a benzoyl-CoA starter unit, which is then condensed with three molecules of malonyl-CoA from the acetate pathway. This crucial condensation reaction is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase.[3][4] The resulting product is typically 2,4,6-trihydroxybenzophenone.

B. Oxidative Cyclization to the Xanthone Core:

The newly formed benzophenone undergoes a regioselective intramolecular oxidative cyclization to form the characteristic tricyclic xanthone scaffold. This critical transformation is mediated by cytochrome P450 monooxygenases (CYPs) , specifically members of the CYP81AA family.[5] These enzymes catalyze both a hydroxylation and a subsequent cyclization reaction, leading to the formation of two primary xanthone cores: 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX), depending on the specific enzyme and plant species.

C. The Final Touch: Prenylation:

The final and defining step in the biosynthesis of these bioactive molecules is the attachment of one or more prenyl groups (typically dimethylallyl pyrophosphate - DMAPP) to the xanthone core. This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs) .[6][7] These enzymes exhibit remarkable regioselectivity, attaching the prenyl group to specific positions on the xanthone ring, thereby generating a diverse array of prenylated xanthones with distinct biological activities.

Key Enzymes and Their Quantitative Characteristics

The efficiency of the prenylated xanthone biosynthetic pathway is governed by the kinetic properties of its key enzymes. A comprehensive understanding of these parameters is essential for optimizing production in engineered systems.

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ (nmol/mg/min) | k_cat_ (s⁻¹) | Reference |

| Benzophenone Synthase (BPS) | Garcinia mangostana | Benzoyl-CoA, Malonyl-CoA | - | - | - | [3] |

| Cytochrome P450 (CYP76AD1) | Hypericum perforatum | 1,3,7-trihydroxyxanthone | - | - | - | [5] |

| Aromatic Prenyltransferase (HcPT) | Hypericum calycinum | 1,3,6,7-tetrahydroxyxanthone | 211 ± 16 | - | - | [6][7] |

| Aromatic Prenyltransferase (HcPT) | Hypericum calycinum | DMAPP | 87 ± 5 | - | - | [6][7] |

Note: Quantitative data for many enzymes in this pathway are still limited in the publicly available literature. The table will be updated as more data becomes available.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in prenylated xanthone biosynthesis.

Heterologous Expression and Purification of Benzophenone Synthase (BPS) from Garcinia mangostana in E. coli

Objective: To produce and purify recombinant BPS for subsequent enzymatic assays.

Protocol:

-

Gene Cloning and Vector Construction: The full-length cDNA of BPS from G. mangostana is cloned into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for affinity purification.[3]

-

Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the OD

600reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression. -

Cell Lysis and Protein Extraction: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme) and incubated on ice. The cells are then disrupted by sonication. The cell lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed extensively with the wash buffer to remove unbound proteins. The His-tagged BPS is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.

Benzophenone Synthase (BPS) Enzyme Activity Assay

Objective: To determine the catalytic activity of recombinant BPS.

Protocol:

-

Reaction Mixture: The standard assay mixture (100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM benzoyl-CoA, 200 µM malonyl-CoA, and a suitable amount of purified BPS enzyme.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged to separate the phases. The organic phase containing the benzophenone product is collected.

-

Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification. The product, 2,4,6-trihydroxybenzophenone, can be identified by comparing its retention time and mass spectrum with an authentic standard.

Heterologous Expression of Cytochrome P450s (CYPs) in Saccharomyces cerevisiae

Objective: To express functional plant CYPs involved in xanthone biosynthesis in a eukaryotic host.

Protocol:

-

Yeast Strain and Vector: A suitable S. cerevisiae strain, such as WAT11, which overexpresses a plant NADPH-cytochrome P450 reductase, is used as the expression host. The CYP gene is cloned into a yeast expression vector, such as pYES-DEST52.

-

Yeast Transformation and Selection: The expression vector is transformed into the yeast cells using the lithium acetate method. Transformants are selected on appropriate selective media.

-

Protein Expression: A single colony is used to inoculate a pre-culture in selective medium. The pre-culture is grown overnight. The main culture is then inoculated and grown until the exponential phase. Gene expression is induced by the addition of galactose.

-

Microsome Preparation: Yeast cells are harvested by centrifugation. The cell pellet is washed and resuspended in a breaking buffer. The cells are disrupted using glass beads. The cell lysate is centrifuged at a low speed to remove cell debris, and the supernatant is then subjected to ultracentrifugation to pellet the microsomal fraction, which contains the expressed CYP. The microsomal pellet is resuspended in a storage buffer.

Cytochrome P450 (Xanthone Synthase) Enzyme Activity Assay

Objective: To measure the activity of recombinant CYP in converting benzophenones to xanthones.

Protocol:

-

Reaction Mixture: The reaction mixture contains the prepared yeast microsomes, the benzophenone substrate (e.g., 2,3',4,6-tetrahydroxybenzophenone), and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at a suitable temperature (e.g., 30°C) for a specific time.

-

Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate.

-

Product Analysis: The extracted products (1,3,5-THX or 1,3,7-THX) are analyzed and quantified by HPLC or LC-MS.

Aromatic Prenyltransferase (aPT) Enzyme Activity Assay

Objective: To determine the ability of aPT to prenylate a xanthone substrate.

Protocol:

-

Enzyme Source: The enzyme can be obtained from heterologous expression in systems like E. coli or insect cells, followed by purification of the membrane-bound protein.[6][7]

-

Reaction Mixture: The assay mixture typically contains the purified aPT, the xanthone acceptor substrate (e.g., 1,3,6,7-tetrahydroxyxanthone), the prenyl donor dimethylallyl pyrophosphate (DMAPP), and a buffer containing divalent cations like Mg²⁺.[6]

-

Reaction Incubation: The reaction is incubated at an optimal temperature for a set period.

-

Product Analysis: The reaction is terminated, and the prenylated xanthone product is extracted and analyzed by HPLC or LC-MS to determine the conversion rate and identify the product's structure.

Visualizing the Pathway and Experimental Workflows

To provide a clearer understanding of the complex processes described, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of prenylated xanthones.

References

- 1. mdpi.com [mdpi.com]

- 2. buller.chem.wisc.edu [buller.chem.wisc.edu]

- 3. Benzophenone synthase from Garcinia mangostana L. pericarps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone, a naturally occurring xanthone isolated from Garcinia xanthochymus. The document details its chemical structure, physicochemical properties, and known biological activities, with a particular focus on its potential as an anti-cancer agent. Recent findings on its mechanism of action, specifically its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) signaling pathway in Non-Small-Cell Lung Cancer (NSCLC), are discussed. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are also provided.

Chemical Structure and Physicochemical Properties

This compound is a prenylated xanthone with the molecular formula C23H24O6. Its chemical structure is characterized by a xanthen-9-one core with four hydroxyl groups and two prenyl (3-methyl-2-butenyl) substituents.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C23H24O6 |

| Molecular Weight | 396.43 g/mol |

| CAS Number | 776325-66-7 |

| Appearance | Yellow powder |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 616.4 ± 55.0 °C at 760 mmHg |

| Flash Point | 214.1 ± 25.0 °C |

| LogP | 4.43 |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activity, particularly as a cytotoxic agent against various cancer cell lines.

Cytotoxicity

The compound exhibits moderate cytotoxic effects against human breast adenocarcinoma (MDA-MB-453) and non-small-cell lung cancer (A549) cell lines.[1][2]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |

| MDA-MB-453 | Breast Adenocarcinoma | 1.3 | ~3.28 |

| A549 | Non-Small-Cell Lung Cancer | 3.86 | ~9.74 |

Mechanism of Action in NSCLC

Recent studies have elucidated the mechanism by which this compound exerts its anti-tumor effects in NSCLC, particularly in cells harboring EGFR mutations (L858R/T790M/C797S) that confer resistance to standard therapies like osimertinib.[1]

The compound has been shown to:

-

Bind to EGFR: It directly interacts with the Epidermal Growth Factor Receptor.[1]

-

Inhibit EGFR Phosphorylation: This binding suppresses the autophosphorylation of EGFR, a critical step in the activation of its downstream signaling cascades.[1]

-

Suppress Downstream Signaling: The inhibition of EGFR phosphorylation leads to a reduction in the phosphorylation of Extracellular signal-regulated kinase (Erk), a key protein in the MAPK/ERK pathway that promotes cell proliferation and survival.[1]

-

Induce Apoptosis: The compound promotes programmed cell death in cancer cells.[1]

-

Induce Cell Cycle Arrest: It causes an arrest in the G1 phase of the cell cycle, thereby inhibiting cell division.[2]

These findings suggest that this compound is a promising candidate for the treatment of NSCLC, especially in cases of acquired resistance to existing EGFR tyrosine kinase inhibitors.[1]

Signaling Pathway

The inhibitory action of this compound on the EGFR signaling pathway is a key aspect of its anti-cancer activity.

Caption: EGFR signaling pathway and the inhibitory effects of the compound.

Experimental Protocols

Isolation of this compound from Garcinia xanthochymus

The following is a representative protocol for the isolation of xanthones from the bark of Garcinia xanthochymus, adapted from general procedures described in the literature.

Workflow for Isolation:

Caption: General workflow for the isolation of the target compound.

Detailed Methodology:

-

Plant Material and Extraction:

-

Air-dried and powdered bark of Garcinia xanthochymus is macerated with 95% ethanol at room temperature for an extended period (e.g., 3 x 72 hours).

-

The ethanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Solvent Partitioning:

-

The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).

-

The resulting ethyl acetate fraction, which is rich in xanthones, is collected and concentrated.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification:

-

Fractions containing the target compound, as identified by TLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

The purity of the final compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

-

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay:

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding:

-

Cancer cells (e.g., A549 or MDA-MB-453) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

The treated cells are incubated for a further 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL).

-

The plates are incubated for 4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

-

Conclusion

This compound is a natural product with significant potential for development as an anti-cancer therapeutic. Its ability to inhibit the EGFR signaling pathway, particularly in drug-resistant NSCLC, highlights a promising avenue for future research and drug development. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic efficacy and safety profile.

References

A Technical Guide to the Spectroscopic and Biological Characterization of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a prenylated xanthone isolated from plant sources such as Garcinia xanthochymus.[1] Like many compounds in its class, it has garnered interest for its biological activities. Specifically, it has demonstrated moderate cytotoxic effects against human breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines, suggesting potential applications in oncology research.[1][2]

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and biological evaluation of this compound. While detailed, publicly archived spectroscopic data for this specific molecule is limited, this document presents an exemplary dataset and the associated experimental protocols based on its known chemical structure (C₂₃H₂₄O₆, M.W. 396.43 g/mol ) and the analysis of structurally related prenylated xanthones.[1][2] The provided protocols and data serve as a practical reference for researchers working on the isolation, characterization, and development of novel natural products.

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a combination of Mass Spectrometry (MS) for molecular weight and formula determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the precise arrangement of atoms and functional groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) provides valuable clues about the compound's structure, particularly the nature and position of the prenyl side chains.

Table 1: Exemplary High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Description |

|---|---|---|---|

| [M+H]⁺ | 397.1649 | 397.1651 | Protonated molecular ion |

| [M+Na]⁺ | 419.1468 | 419.1470 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 341.1019 | 341.1021 | Loss of a butene fragment from a prenyl group |

| [M-C₅H₉]⁺ | 328.1025 | 328.1027 | Loss of a prenyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural assignment of complex natural products.[3][4] The following tables represent predicted chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 2 | 6.35 | s | - | 1H | H-2 |

| 3 | 6.58 | s | - | 1H | H-3 |

| 1'-H₂ | 3.40 | d | 7.0 | 2H | Methylene (Prenyl at C-7) |

| 2'-H | 5.25 | t | 7.0 | 1H | Olefinic (Prenyl at C-7) |

| 4'-H₃ | 1.75 | s | - | 3H | Methyl (Prenyl at C-7) |

| 5'-H₃ | 1.68 | s | - | 3H | Methyl (Prenyl at C-7) |

| 1''-H₂ | 4.10 | d | 6.5 | 2H | Methylene (Prenyl at C-8) |

| 2''-H | 5.20 | t | 6.5 | 1H | Olefinic (Prenyl at C-8) |

| 4''-H₃ | 1.80 | s | - | 3H | Methyl (Prenyl at C-8) |

| 5''-H₃ | 1.70 | s | - | 3H | Methyl (Prenyl at C-8) |

| 1-OH | 13.50 | s | - | 1H | Chelated Hydroxyl |

| 4,5,6-OH | 9.0-10.5| br s | - | 3H | Phenolic Hydroxyls|

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Position | δ (ppm) | Type | Assignment |

|---|---|---|---|

| 1 | 161.0 | C | C-1 |

| 2 | 98.5 | CH | C-2 |

| 3 | 108.0 | CH | C-3 |

| 4 | 155.0 | C | C-4 |

| 4a | 103.5 | C | C-4a |

| 5 | 145.0 | C | C-5 |

| 6 | 148.0 | C | C-6 |

| 7 | 120.0 | C | C-7 |

| 8 | 115.0 | C | C-8 |

| 8a | 150.0 | C | C-8a |

| 9 | 182.5 | C=O | Carbonyl |

| 9a | 140.0 | C | C-9a |

| 1' | 22.0 | CH₂ | Methylene (Prenyl at C-7) |

| 2' | 122.5 | CH | Olefinic (Prenyl at C-7) |

| 3' | 132.0 | C | Olefinic (Prenyl at C-7) |

| 4' | 25.8 | CH₃ | Methyl (Prenyl at C-7) |

| 5' | 18.0 | CH₃ | Methyl (Prenyl at C-7) |

| 1'' | 28.5 | CH₂ | Methylene (Prenyl at C-8) |

| 2'' | 123.0 | CH | Olefinic (Prenyl at C-8) |

| 3'' | 131.5 | C | Olefinic (Prenyl at C-8) |

| 4'' | 25.9 | CH₃ | Methyl (Prenyl at C-8) |

| 5'' | 18.1 | CH₃ | Methyl (Prenyl at C-8) |

Experimental Protocols

Isolation and Purification Protocol

-

Extraction: Dried and powdered plant material (e.g., twig bark of Garcinia xanthochymus) is exhaustively extracted with a solvent such as 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[5]

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like petroleum ether and gradually increasing polarity with dichloromethane and methanol, is used to separate the extract into fractions.[5]

-

Purification: Fractions containing the target compound (monitored by TLC) are combined and further purified using repeated column chromatography or preparative HPLC to yield this compound as a pure compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube.[3]

-

Instrumentation: Spectra are acquired on a 400 or 500 MHz NMR spectrometer.

-

1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired to identify proton and carbon environments.

-

2D Spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments and confirming the substitution pattern.[3]

-

-

-

Mass Spectrometry:

-

Instrumentation: Analysis is performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Chromatography: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).

-

MS Analysis: Data is acquired in positive ion mode to observe [M+H]⁺ ions. The high-resolution capability of the mass analyzer allows for the determination of the elemental formula. Tandem MS (MS/MS) experiments are performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[6]

-

Cytotoxicity Evaluation Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

-

Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-435S) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[8] Cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the characterization and evaluation of natural products like this compound.

Caption: General workflow from plant material to confirmed structure.

Caption: Logical flow of an MTT-based cell viability experiment.

References

- 1. CAS#:776325-66-7 | this compound | Chemsrc [chemsrc.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

The Anti-Inflammatory Potential of Tetrahydroxyxanthones: A Technical Guide for Researchers

Introduction

Xanthones, a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, have garnered significant attention in drug discovery due to their wide array of pharmacological activities. Among these, the anti-inflammatory properties of various hydroxylated derivatives are particularly promising. This technical guide focuses on tetrahydroxyxanthones, exploring their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Tetrahydroxyxanthone Compounds and Their Anti-Inflammatory Activity

Several isomers of tetrahydroxyxanthone have been isolated from natural sources and demonstrated potent anti-inflammatory effects. The position of the hydroxyl groups on the xanthone core significantly influences their biological activity. Key compounds discussed herein include 1,3,5,6-tetrahydroxyxanthone, 1,3,6,7-tetrahydroxyxanthone (Norathyriol), and 1,3,5,7-tetrahydroxy-8-isoprenylxanthone.

These compounds primarily exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and by downregulating the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of various tetrahydroxyxanthones on inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound | Cell Line | Concentration | % NO Inhibition | IC50 | Reference |

| 1,3,5,6-Tetrahydroxyxanthone | RAW 264.7 | 10 µM | Significant Inhibition | Not specified | [1] |

| 1,3,6,7-Tetrahydroxyxanthone | RAW 264.7 | 10 µM | Significant Inhibition | Not specified | [1] |

| Norathyriol (Metabolite of Mangiferin) | Not specified | Not specified | IC50 = 44.6 µM (Xanthine Oxidase) | 44.6 µM | [3] |

| 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone (TIE) | RAW 264.7 | 25 µM | ~75% | Not specified | [2] |

Table 2: Modulation of Pro-Inflammatory Cytokines and Enzymes

| Compound | Target | Effect | Cell Line | Concentration | Reference |

| 1,3,5,6-Tetrahydroxyxanthone | TNF-α, IL-1β, IL-6, COX-2 mRNA | Reduction | RAW 264.7 | 10 µM | [1] |

| 1,3,6,7-Tetrahydroxyxanthone | TNF-α, IL-1β, IL-6, COX-2 mRNA | Reduction | RAW 264.7 | 10 µM | [1] |

| 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone (TIE) | iNOS, COX-2 Protein | Reduction | RAW 264.7 | 25 µM | [2] |

| 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone (TIE) | IL-6, IL-12, TNF-α mRNA & Secretion | Reduction | RAW 264.7 | 25 µM | [2] |

| Norathyriol | ERK1/2 Phosphorylation | Inhibition | JB6 P+ Cells | 1-25 µM | [4][5] |

Key Signaling Pathways in Tetrahydroxyxanthone-Mediated Anti-Inflammation

Tetrahydroxyxanthones modulate several critical signaling cascades that are integral to the inflammatory response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Tetrahydroxyxanthones have been shown to inhibit this process. For instance, 1,3,5,7-tetrahydroxy-8-isoprenylxanthone (TIE) blocks the activation of NF-κB in a dose-dependent manner.[2][7]

Caption: NF-κB signaling pathway and point of inhibition by tetrahydroxyxanthones.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation.[8] Studies have demonstrated that tetrahydroxyxanthones can suppress the phosphorylation of these key kinases.[2][5] Norathyriol, for example, inhibits UVB-induced phosphorylation of ERK.[4] TIE has been shown to block both the ERK and p38 MAPK signaling pathways.[2][7]

Caption: MAPK signaling cascade and inhibition points by tetrahydroxyxanthones.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are standard protocols used to assess the anti-inflammatory properties of tetrahydroxyxanthones.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours before being stimulated with an inflammatory agent like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (a stable product of NO) in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokine of interest.

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs).

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control like β-actin or GAPDH to normalize protein expression.

-

Caption: General experimental workflow for evaluating anti-inflammatory agents.

Conclusion

Tetrahydroxyxanthones represent a promising class of natural compounds with potent anti-inflammatory properties. Their ability to inhibit the production of key inflammatory mediators and modulate central signaling pathways like NF-κB and MAPK underscores their therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers to further explore the mechanisms of action and structure-activity relationships of these compounds, paving the way for the development of novel anti-inflammatory drugs.

References

- 1. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypouricaemic action of mangiferin results from metabolite norathyriol via inhibiting xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Norathyriol suppresses skin cancers induced by solar ultraviolet radiation by targeting ERK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance: Unraveling the Structure-Activity Relationship of Prenylated Xanthones

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prenylated xanthones, a class of polyphenolic compounds predominantly found in higher plants and fungi, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these fascinating molecules, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By summarizing quantitative data from numerous studies, detailing key experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of prenylated xanthones for therapeutic applications.

Introduction

Xanthones are characterized by a tricyclic xanthen-9-one core. The addition of one or more prenyl groups, typically isoprenyl or geranyl moieties, to this scaffold gives rise to the diverse family of prenylated xanthones. These modifications in the substitution pattern of the xanthone nucleus, including the number, position, and type of prenyl groups, as well as the presence and location of hydroxyl and methoxy groups, profoundly influence their biological activities. Understanding these structure-activity relationships is paramount for the rational design and development of novel therapeutic agents with enhanced efficacy and selectivity.

Anticancer Activity: A Tale of Hydroxyls and Prenyls

The antiproliferative and cytotoxic effects of prenylated xanthones against various cancer cell lines have been extensively studied. The structure-activity relationship for anticancer activity is intricately linked to the substitution pattern on the xanthone core.

Key SAR Observations for Anticancer Activity:

-

Hydroxylation Pattern: The presence and position of hydroxyl groups are critical. A hydroxyl group ortho to the carbonyl function of the xanthone scaffold is often associated with increased cytotoxicity.

-

Prenylation: The number and position of prenyl groups significantly impact anticancer potency. The introduction of prenyl groups can enhance lipophilicity, facilitating cell membrane penetration.[1] Diprenylated and geranylated xanthones often exhibit strong cytotoxic effects.

-

Cyclization: Cyclization of prenyl chains to form pyran or furan rings can modulate activity. For instance, the presence of a chroman-4-one moiety has been found to be critically important for strong cytotoxic activity.

-

Specific Substitutions: The presence of a 4-methyl group has been reported to be critical for potent anticancer activity, while the presence of oxygen atoms on the side chain can reduce growth inhibitory activity.[2]

Quantitative Data: Anticancer Activity of Prenylated Xanthones

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative prenylated xanthones against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| α-Mangostin | KB (Oral Epidermoid Carcinoma) | 2.08 | [3] |

| BC-1 (Breast Cancer) | 0.92 | [3] | |

| NCI-H187 (Small Cell Lung Cancer) | 2.87 | [3] | |

| Gartanin | NCI-H187 (Small Cell Lung Cancer) | 1.08 | [3] |

| Garcinone E | MDA-MB-231 (Breast Cancer) | Stronger than cisplatin | [4] |

| Novel Prenylated Xanthone (Yang et al., 2017) | U-87 (Glioblastoma) | 6.39 | [2] |

| SGC-7901 (Gastric Cancer) | 8.09 | [2] | |

| PC-3 (Prostate Cancer) | 6.21 | [2] | |

| A549 (Lung Carcinoma) | 4.84 | [2] | |

| CNE-1 (Nasopharyngeal Carcinoma) | 3.35 | [2] | |

| CNE-2 (Nasopharyngeal Carcinoma) | 4.01 | [2] | |

| Mangostenone C | KB (Oral Epidermoid Carcinoma) | 2.8 µg/mL | [3] |

| BC-1 (Breast Cancer) | 3.53 µg/mL | [3] | |

| NCI-H187 (Small Cell Lung Cancer) | 3.72 µg/mL | [3] | |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB (Oral Epidermoid Carcinoma) | 20.0 | [2] |

| KBv200 (Drug-resistant KB) | 30.0 | [2] |

Signaling Pathways in Anticancer Activity

Prenylated xanthones exert their anticancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis (programmed cell death).

Many prenylated xanthones trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, the key executioners of apoptosis. Some xanthones have also been shown to induce cell cycle arrest at different phases.[4]

Antimicrobial Activity: Targeting Bacterial Viability

Prenylated xanthones have demonstrated significant activity against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Key SAR Observations for Antimicrobial Activity:

-

Lipophilicity: The presence of prenyl groups increases the lipophilicity of the xanthone molecule, which is believed to enhance its ability to disrupt bacterial cell membranes.

-

Number and Position of Prenyl Groups: The number and location of prenyl groups are crucial for antibacterial potency.

-

Hydroxylation: Specific hydroxylation patterns can influence the antimicrobial spectrum and potency.

Quantitative Data: Antimicrobial Activity of Prenylated Xanthones

The following table presents the minimum inhibitory concentration (MIC) values of selected prenylated xanthones against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| α-Mangostin | Mycobacterium tuberculosis | 6.25 | [5] |

| β-Mangostin | Mycobacterium tuberculosis | 6.25 | [5] |

| Garcinone B | Mycobacterium tuberculosis | 6.25 | [5] |

| Emerixanthone F | Micrococcus luteus ML01 | 8.9 | [6] |

| Kenusanone H | Methicillin-resistant S. aureus (MRSA) | 0.8 | [7] |

| Mycobacterium vaccae | 0.8 | [7] | |

| (3R)-Tomentosanol B | Methicillin-resistant S. aureus (MRSA) | 3.12 | [7] |

| Mycobacterium vaccae | 1.56 | [7] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Prenylated xanthones exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. A primary mechanism is the inhibition of nitric oxide (NO) production.

Key SAR Observations for Anti-inflammatory Activity:

-

Prenylation and Catechol Moiety: The presence of both a prenyl group and a catechol moiety in the structure appears to be important for potent inhibition of NO production.[8]

-

Inhibition of iNOS Expression: Active compounds often suppress the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels.[8]

-

Modulation of NF-κB Pathway: Many anti-inflammatory xanthones inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[8]

Quantitative Data: Anti-inflammatory Activity of Prenylated Xanthones

The following table shows the IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by various prenylated polyphenols, including xanthones.

| Compound | IC50 for NO Inhibition (µM) | Reference |

| Kazinol U (Prenylated Polyphenol) | < 6 | [8] |

| Kazinol A (Prenylated Polyphenol) | < 6 | [8] |

| Kazinol I (Prenylated Polyphenol) | < 6 | [8] |

| Kazinol C (Prenylated Polyphenol) | < 6 | [8] |

| Garcinoxanthone B | 11.3 ± 1.7 | [9] |

| Garcinoxanthone C | 18.0 ± 1.8 | [9] |

| Indomethacin (Positive Control) | 3.9 ± 0.3 | [9] |

Nrf2 Signaling Pathway in Anti-inflammatory and Antioxidant Activity

Prenylated xanthones can also exert anti-inflammatory and antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of prenylated xanthones.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the prenylated xanthone dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control.

-

Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of the prenylated xanthone in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of the prenylated xanthone for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Conclusion

The structure-activity relationships of prenylated xanthones are complex and multifaceted, with subtle structural modifications leading to significant changes in biological activity. This guide has highlighted key SAR principles for their anticancer, antimicrobial, and anti-inflammatory effects, supported by quantitative data and detailed experimental protocols. The visualization of the apoptosis and Nrf2 signaling pathways provides a framework for understanding their mechanisms of action at a molecular level. Continued research in this area, focusing on the synthesis of novel derivatives and a deeper understanding of their molecular targets, holds immense promise for the development of new and effective therapeutic agents for a range of human diseases.

References

- 1. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitric oxide inhibitory xanthones from the pericarps of Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in various sample matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a prenylated xanthone that has been isolated from plants of the Garcinia genus, such as Garcinia xanthochymus. Like many other xanthones, this compound has garnered scientific interest due to its potential biological activities, including cytotoxic effects against cancer cell lines.[1] Accurate and reliable analytical methods are therefore essential for its study, whether in the context of natural product chemistry, pharmacokinetic analysis, or quality control of herbal preparations.

This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this relatively non-polar compound (LogP ≈ 4.43). The protocol is based on established methods for the analysis of similar prenylated xanthones.[2][3][4][5]

Experimental Protocol

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed), Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥98%).

-

Sample Extraction Solvent: Methanol or an 80:20 (v/v) mixture of acetone and water.[4][5]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | A system with a binary pump, autosampler, column oven, and UV-Vis or PDA detector. |

| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Start at 65% B, hold for 5 min.Increase to 90% B over 20 min.Hold at 90% B for 5 min.Return to 65% B over 1 min and re-equilibrate for 9 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 40 minutes |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at -20°C.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of the analyte from a plant matrix. The user may need to adapt this protocol based on the specific sample type.

-

Extraction: Accurately weigh approximately 1 g of the homogenized and dried sample material. Add 20 mL of the extraction solvent (methanol or acetone/water).

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

-

Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 15 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[3]

Data Analysis and Presentation

Calibration Curve

Inject the prepared working standard solutions into the HPLC system. A calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration.

Table 2: Example Calibration Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 15,000 |

| 5.0 | 75,000 |

| 10.0 | 150,000 |

| 25.0 | 375,000 |

| 50.0 | 750,000 |

| 100.0 | 1,500,000 |

The relationship between concentration and peak area should be linear, with a correlation coefficient (r²) of ≥ 0.999.

Quantification in Samples

Inject the prepared sample extracts. The concentration of this compound in the sample can be calculated using the linear regression equation obtained from the calibration curve.

Visualization of Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

References

- 1. This compound | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts | MDPI [mdpi.com]

- 4. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Experimental Design: 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone is a prenylated xanthone that has demonstrated notable biological activity in preliminary in vitro studies. Specifically, it exhibits moderate cytotoxicity against human breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines.[1][2][3] Xanthones as a chemical class are recognized for their broad therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer properties.[4][5][6] The progression of this compound from in vitro discovery to a potential clinical candidate necessitates a structured in vivo experimental plan to evaluate its safety, toxicity, and efficacy in complex biological systems.[7][8][9]

These application notes provide a detailed framework for the in vivo evaluation of this compound, focusing on two primary potential therapeutic areas: oncology and inflammation. The protocols outlined below are based on established and widely accepted models for preclinical drug development.

Preclinical In Vivo Evaluation Strategy

A phased approach is critical for the in vivo assessment of a novel compound. The initial phase should focus on safety, tolerability, and pharmacokinetic profiling. Subsequent phases will investigate the efficacy in relevant disease models.

Phase 1: Preliminary Toxicity and Pharmacokinetic Profiling

The initial in vivo studies are designed to determine the safety profile and pharmacokinetic (PK) parameters of the compound. This data is crucial for selecting appropriate doses for subsequent efficacy studies.

Acute Toxicity Study

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects.

-

Animal Model: Sprague-Dawley rats or BALB/c mice (equal numbers of males and females).

-

Methodology: A single dose of this compound is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A dose-escalation design is employed with multiple dose groups. Animals are observed for 14 days for clinical signs of toxicity, and body weight is recorded regularly. At the end of the study, a gross necropsy is performed, and key organs are collected for histopathological analysis.[10]

-

Data to Collect: Mortality, clinical signs of toxicity, body weight changes, and histopathological findings.

Pharmacokinetic (PK) Study

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Animal Model: Sprague-Dawley rats with jugular vein cannulation.

-

Methodology: A single dose of the compound is administered intravenously and orally to different groups of animals. Blood samples are collected at multiple time points post-administration. Plasma concentrations of the compound are determined using a validated analytical method such as LC-MS/MS.[11]

-

Data to Collect: Plasma concentration-time profiles, Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.[11][12]

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Cmax (ng/mL) | 1500 ± 250 | 350 ± 75 |

| Tmax (h) | 0.08 | 2.0 |

| AUC (0-t) (ng*h/mL) | 3200 ± 450 | 1800 ± 300 |

| t1/2 (h) | 4.5 ± 0.8 | 5.2 ± 1.1 |

| Bioavailability (%) | N/A | 11.25 |

Phase 2: Efficacy Evaluation in Disease Models

Based on the in vitro data and the broad activities of xanthones, two primary therapeutic avenues will be explored: oncology and inflammation.

A. In Vivo Anticancer Efficacy

Given the cytotoxic activity against breast and lung cancer cell lines, a xenograft mouse model is an appropriate choice to evaluate anti-tumor efficacy.[7][13]

Protocol: Human Tumor Xenograft Model

-

Objective: To assess the in vivo anti-tumor activity of this compound.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID).

-

Methodology:

-

Human cancer cells (e.g., MDA-MB-435S or A549) are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are randomized into treatment and control groups.

-

The compound is administered daily (or as determined by PK data) via the selected route. A positive control group (e.g., a standard-of-care chemotherapeutic agent) should be included.

-

Tumor volume and body weight are measured 2-3 times per week.

-

At the end of the study, tumors are excised, weighed, and processed for histopathological and biomarker analysis.

-

-

Data to Collect: Tumor growth inhibition (TGI), changes in body weight, and analysis of biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Table 2: Hypothetical Tumor Growth Inhibition Data in an A549 Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| Compound | 25 | 875 ± 120 | 30 |

| Compound | 50 | 500 ± 90 | 60 |

| Positive Control | Varies | 375 ± 70 | 70 |

B. In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.[14][15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the acute anti-inflammatory activity of this compound.

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Methodology:

-

Animals are fasted overnight before the experiment.

-

The compound is administered orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., indomethacin) group are included.[17]

-

One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[14][16]

-

Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[16]

-

-

Data to Collect: Paw volume at each time point, percentage inhibition of edema. The percentage inhibition is calculated as: ( (Vc - Vt) / Vc ) * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[14]

Table 3: Hypothetical Anti-inflammatory Effects in Carrageenan-Induced Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |

| Vehicle Control | - | 0.85 ± 0.12 | - |

| Compound | 25 | 0.60 ± 0.09 | 29.4 |

| Compound | 50 | 0.42 ± 0.07 | 50.6 |

| Indomethacin | 10 | 0.35 ± 0.05 | 58.8 |

Visualizations

Caption: In Vivo Experimental Workflow for this compound.

Caption: Hypothetical Signaling Pathways Modulated by the Xanthone Compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. amsbio.com [amsbio.com]

- 3. CAS#:776325-66-7 | this compound | Chemsrc [chemsrc.com]

- 4. Biological activities and bioavailability of mangosteen xanthones: a critical review of the current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jtrolis.ub.ac.id [jtrolis.ub.ac.id]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. researchgate.net [researchgate.net]

- 10. asianarchpath.com [asianarchpath.com]

- 11. Pharmacokinetics of α-mangostin in rats after intravenous and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. benchchem.com [benchchem.com]

- 15. Invivo screening methods for anti inflammatory agents | PPTX [slideshare.net]

- 16. scielo.br [scielo.br]

- 17. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of 1,4,5,6-Tetrahydroxy-7,8-diprenylxanthone in common biological assays. This document includes detailed protocols for the preparation of the compound for in vitro studies, as well as methodologies for assessing its cytotoxic effects on relevant cancer cell lines.

Introduction

This compound is a prenylated xanthone that has demonstrated biological activity of interest in oncological research. Specifically, it has been reported to exhibit moderate cytotoxic effects against the MDA-MB-435S breast cancer and A549 lung adenocarcinoma cell lines.[1][2][3] Due to its hydrophobic nature, careful formulation is required to ensure its solubility and bioavailability in aqueous cell culture media for accurate in vitro evaluation.[4][5][6]

Formulation Protocol for In Vitro Biological Assays

Given the hydrophobic characteristics of prenylated xanthones, a stock solution in an organic solvent is necessary for its use in aqueous cell culture environments. Dimethyl sulfoxide (DMSO) is the recommended solvent.[4][5][6]

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Preparation of a High-Concentration Stock Solution:

-

Aseptically weigh out a precise amount of this compound powder.

-

Dissolve the powder in anhydrous, sterile DMSO to create a high-concentration stock solution, for example, 10 mM.

-

Ensure complete dissolution by vortexing thoroughly. Gentle warming in a 37°C water bath may aid dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations for your assay.

-

Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept at or below 0.1% to avoid solvent-induced cytotoxicity. [5]

-

A vehicle control, consisting of cell culture medium with the same final concentration of DMSO as the experimental wells, must be included in all assays.

-

Experimental Protocols: Cytotoxicity Assessment

The following protocols describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on the MDA-MB-435S and A549 cell lines.

Cell Culture

-

Cell Lines:

-

MDA-MB-435S (human breast carcinoma)

-

A549 (human lung carcinoma)

-

-

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

MDA-MB-435S and A549 cells

-

96-well flat-bottom sterile cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest cells from culture flasks using trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium from the wells.

-

Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells.

-

Include wells with vehicle control (medium with DMSO) and untreated control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot a dose-response curve of compound concentration versus percentage of cell viability.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

-

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound.

| Compound | Cell Line | Biological Activity | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) | Reference |

| This compound | MDA-MB-435S | Cytotoxicity | 1.3 | ~3.28 | [3] |

| This compound | A549 | Cytotoxicity | 3.86 | ~9.74 | [3] |

Note: The molecular weight of this compound is approximately 396.43 g/mol .

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of this compound.

Postulated Signaling Pathways Modulated by Prenylated Xanthones

Prenylated xanthones have been reported to modulate several key signaling pathways involved in cellular stress response and cancer cell proliferation. These include the activation of the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways, and the inhibition of the PI3K/Akt/mTOR pathway.[7][8][9][10][11]

Caption: Postulated signaling pathways affected by prenylated xanthones.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | TargetMol [targetmol.com]